
6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid is a chemical compound with the molecular formula C14H7Cl2NO2S and a molecular weight of 324.18 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid is 1S/C14H8Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6,20H,(H,18,19) . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Scientific Research Applications
Synthesis and Antimalarial Activity
A study described the synthesis of chlorothienoquinolines through a process involving Suzuki cross-coupling and subsequent reactions leading to compounds tested for antimalarial activity. Notably, some derivatives exhibited significant in vitro antimalarial activity against both chloroquine-sensitive and chloroquine-resistant Plasmodium falciparum strains, highlighting their potential as antimalarial agents (Görlitzer et al., 2006).
Novel Synthesis Routes and Antibacterial Activity
Another study focused on the synthesis of novel methylenedioxy-bearing quinoline derivatives, showcasing an inexpensive and facile synthesis route. These compounds were characterized and evaluated, emphasizing the versatility of quinoline carboxylic acids in synthesizing structurally diverse derivatives with potential biological activities (Gao et al., 2011).
Anticancer Activity and Molecular Docking Studies
Research on amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives revealed their synthesis using microwave irradiation and conventional heating. These compounds were tested for cytotoxic activity against various carcinoma cell lines. Some derivatives demonstrated significant anticancer activity, and molecular docking studies were conducted to understand their mechanism of action, indicating the therapeutic potential of quinoline carboxylic acids in cancer treatment (Bhatt et al., 2015).
Antibacterial and Antitubercular Activities
A study on the application of halomethylquinoline building blocks in synthesizing novel quinoline derivatives showed that these compounds possess significant in vitro anti-tubercular and antibacterial activities. This research underscores the potential of quinoline derivatives in addressing infectious diseases and highlights the broad utility of these compounds in medicinal chemistry (Li et al., 2019).
Safety and Hazards
properties
IUPAC Name |
6-chloro-2-(5-chlorothiophen-2-yl)quinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl2NO2S/c15-7-1-2-10-8(5-7)9(14(18)19)6-11(17-10)12-3-4-13(16)20-12/h1-6H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXXFFRLWDWGKEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CC(=N2)C3=CC=C(S3)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-(5-chlorothien-2-yl)quinoline-4-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

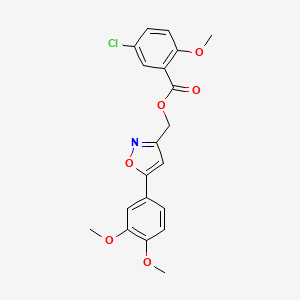
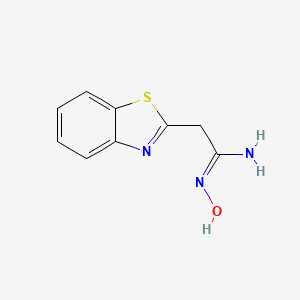
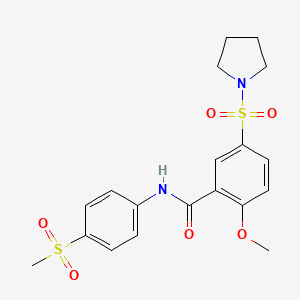
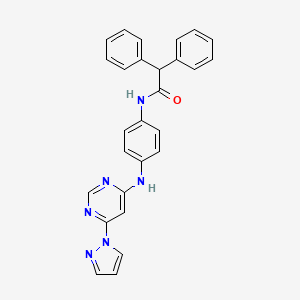
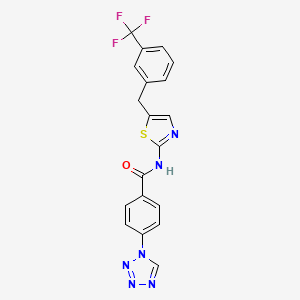

![3-Pentylbicyclo[1.1.1]pentan-1-amine](/img/structure/B2645414.png)

![2-[(4-chlorophenyl)amino]-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2645419.png)
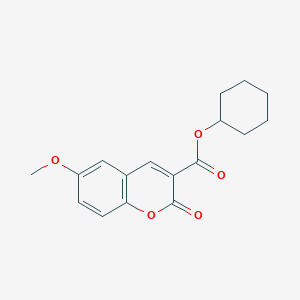
![2-(((9H-Fluoren-9-Yl)Methoxy)Carbonyl)-8-(Tert-Butoxycarbonyl)-2,8-Diazaspiro[4.5]Decane-4-Carboxylic Acid](/img/structure/B2645422.png)
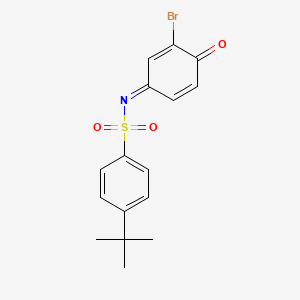
![5-(Benzyloxy)thiazolo[5,4-b]pyridin-2-amine](/img/structure/B2645424.png)
![3-Methyl-2-oxabicyclo[2.2.1]heptane-1-carboxylic acid](/img/structure/B2645427.png)